5-Amino-3-chloroisoquinoline hydrochloride
Description
Contextualization of the Isoquinoline (B145761) Heterocyclic Framework in Contemporary Organic and Medicinal Chemistry Research
The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern organic and medicinal chemistry. nih.govslideshare.netresearchgate.netwikipedia.org This privileged structure is integral to numerous natural alkaloids, such as morphine and berberine, and serves as a fundamental template in the discovery of new drugs. nih.govnih.gov The inherent biological activities of isoquinoline derivatives are vast, encompassing anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others. nih.govresearchgate.net Consequently, the development of efficient synthetic methods for constructing and functionalizing the isoquinoline framework remains a significant focus for chemists, driving innovation in drug development and material science. nih.govrsc.org
Strategic Importance of Halogen and Amino Substituents on Isoquinoline Scaffolds in Molecular Design
The introduction of halogen and amino groups onto the isoquinoline scaffold is a critical strategy in molecular design, profoundly influencing the physicochemical and biological properties of the resulting compounds. Halogen atoms, through their electron-withdrawing effects, can enhance the potency of bioactive molecules. nih.gov For instance, halogenated isoquinolines have demonstrated significant potential as anticancer agents. nih.govnih.gov
The amino group, a key functional group, can participate in hydrogen bonding and alter a molecule's polarity and basicity. nih.gov This is particularly relevant in the design of enzyme inhibitors and receptor ligands. The strategic placement of both halogen and amino substituents on the isoquinoline core, as seen in 5-Amino-3-chloroisoquinoline, creates a versatile building block with potential applications in various areas of chemical and pharmaceutical research. cymitquimica.com
Historical Development and Evolution of Research on Substituted Isoquinolines, Leading to Focused Studies on 5-Amino-3-chloroisoquinoline Hydrochloride
Research into isoquinoline and its derivatives dates back to the early 19th century with the isolation of the first bioactive isoquinoline alkaloid, morphine. nih.gov Early synthetic efforts focused on establishing fundamental reaction pathways like the Bischler-Napieralski and Pictet-Spengler reactions. researchgate.net Over time, research has evolved to develop more sophisticated and versatile methods for creating a wide array of substituted isoquinolines. researchgate.netharvard.edu This has allowed for the systematic exploration of how different substituents at various positions on the isoquinoline ring influence its chemical reactivity and biological activity. This progression has naturally led to more focused investigations into specific, highly functionalized derivatives like this compound, as researchers seek to fine-tune molecular properties for specific applications.
A documented synthesis for 3-chloro-5-amino-isoquinoline involves the reduction of 3-chloro-5-nitro-isoquinoline using powdered iron in a mixture of glacial acetic acid and water. prepchem.com The reaction mixture is heated, and after an extended period, made alkaline. The product is then extracted with ether to yield the desired 3-chloro-5-amino-isoquinoline. prepchem.com
Current Research Landscape and Emerging Trends Pertaining to this compound
The current research landscape for this compound and related compounds is vibrant, with a strong emphasis on its application as a versatile intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive chloro group and a nucleophilic amino group, makes it a valuable synthon in combinatorial chemistry and drug discovery programs. cymitquimica.com Emerging trends indicate a growing interest in using such halogenated aminoisoquinolines as scaffolds for developing novel kinase inhibitors, which are crucial in cancer therapy. Furthermore, research is exploring its utility in creating new materials with specific electronic properties.
Scope and Objectives of a Comprehensive Academic Review on this compound
A comprehensive academic review of this compound would aim to provide a thorough and up-to-date account of its chemical synthesis, physical and chemical properties, and its applications in various fields of research. The objective would be to consolidate the existing literature into a single, cohesive document that highlights the compound's significance. Such a review would serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, potentially stimulating new research directions and applications for this important heterocyclic compound.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-chloroisoquinolin-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-9-4-7-6(5-12-9)2-1-3-8(7)11;/h1-5H,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSZSOMCVYVDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949815-81-9 | |
| Record name | 5-Isoquinolinamine, 3-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949815-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for the Preparation of 5 Amino 3 Chloroisoquinoline Hydrochloride and Its Structural Analogues
Retrosynthetic Analysis of the 5-Amino-3-chloroisoquinoline Core Structure
A retrosynthetic analysis of the 5-amino-3-chloroisoquinoline core reveals several potential disconnection pathways. The most straightforward initial step is the disconnection of the hydrochloride salt. The primary challenge lies in the strategic disconnection of the substituted isoquinoline (B145761) ring itself.
Approach A: Functional Group Interconversion (FGI) on a Pre-formed Isoquinoline Core. This approach disconnects the C-N and C-Cl bonds, postulating that these groups can be installed on a suitable isoquinoline precursor. For instance, the 5-amino group could be derived from the reduction of a 5-nitroisoquinoline (B18046) or via a palladium-catalyzed amination of a 5-haloisoquinoline. The 3-chloro substituent could be introduced via Sandmeyer reaction from a 3-aminoisoquinoline, or by direct chlorination of an isoquinolone precursor followed by conversion to the chloro derivative.
Approach B: Ring-Closing Disconnections. This strategy involves breaking the bonds that form the heterocyclic ring.
Pomeranz–Fritsch Type Disconnection: Breaking the C4-C4a and N-C1 bonds leads back to a 2-substituted benzaldehyde (B42025) (e.g., 2-formyl-3-nitroaniline derivative) and an aminoacetaldehyde acetal. The substituents on the benzene (B151609) ring are critical for directing the cyclization.
Bischler–Napieralski/Pictet-Spengler Type Disconnection: A similar disconnection at C4-C4a and N-C1 points to a substituted β-phenylethylamine as a key intermediate. The final substitution pattern would depend heavily on the starting arene and subsequent aromatization and functionalization steps.
Modern Catalytic Disconnections: Leveraging modern transition-metal catalysis, one can envision disconnections based on annulation reactions. For example, a disconnection across the C3-C4 and N-C8a bonds could lead to a substituted o-halobenzonitrile and an alkyne, pointing towards a synthesis involving sequential Sonogashira coupling and cyclization.
This analysis highlights that the synthesis can be approached either by building a simple isoquinoline and then adding the functional groups, or by constructing the ring from precursors that already contain the required substituents or their masked equivalents.
Established and Novel Synthetic Routes for Isoquinoline Ring Construction
The formation of the isoquinoline ring system is a well-explored area of organic synthesis, with methods ranging from classical acid-catalyzed cyclizations to modern transition-metal-mediated annulations.
Classical Cyclization and Condensation Reactions (e.g., Bischler–Napieralski, Pictet–Spengler, Pomeranz–Fritsch and their modifications)
These century-old reactions remain cornerstones of isoquinoline synthesis, each offering a different route from acyclic precursors.
Bischler–Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline. organic-chemistry.orgnrochemistry.comwikipedia.org The dihydroisoquinoline must then be aromatized, typically via catalytic dehydrogenation (e.g., with Pd/C), to furnish the isoquinoline ring. The reaction is most effective for electron-rich aromatic rings. nrochemistry.com A plausible route to a 5-aminoisoquinoline (B16527) precursor would start from a 2-methoxyphenethylamine, proceed through cyclization and aromatization, and then undergo further functionalization.
Pictet–Spengler Reaction: Discovered in 1911, this reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline. wikipedia.orgorganicreactions.org Like the Bischler-Napieralski reaction, it requires a subsequent oxidation step to achieve the aromatic isoquinoline core. quimicaorganica.org Its primary application is in the synthesis of tetrahydroisoquinolines and related alkaloids, and it works best with activated aromatic systems. wikipedia.orgmdpi.com
Pomeranz–Fritsch Reaction: This method provides direct access to aromatic isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. thermofisher.comwikipedia.org A key advantage is that it directly produces the aromatic core, bypassing the need for an oxidation step. quimicaorganica.org The substitution pattern on the final isoquinoline is determined by the substituents on the starting benzaldehyde. wikipedia.org Modifications using stronger Lewis acids have been developed to improve yields for less reactive substrates. wikipedia.org
Table 1: Comparison of Classical Isoquinoline Syntheses
| Feature | Bischler–Napieralski Reaction | Pictet–Spengler Reaction | Pomeranz–Fritsch Reaction |
|---|---|---|---|
| Key Precursors | β-Arylethylamide | β-Arylethylamine, Aldehyde/Ketone | Benzaldehyde, Aminoacetal |
| Initial Product | 3,4-Dihydroisoquinoline organic-chemistry.org | 1,2,3,4-Tetrahydroisoquinoline organicreactions.org | Isoquinoline wikipedia.org |
| Aromatization Step | Required (e.g., Pd/C, S) wikipedia.org | Required (two oxidation steps) quimicaorganica.org | Not required quimicaorganica.org |
| Typical Conditions | Strong acid (POCl₃, P₂O₅), heat nrochemistry.com | Protic or Lewis acid, heat wikipedia.org | Strong acid (H₂SO₄), heat thermofisher.com |
| Key Advantage | Widely applicable | Access to tetrahydroisoquinolines | Direct formation of aromatic ring |
| Limitation | Requires electron-rich arenes nrochemistry.com | Requires electron-rich arenes wikipedia.org | Can give low yields with certain substrates |
Palladium-Catalyzed Cross-Coupling Strategies for Isoquinoline Assembly (e.g., Sonogashira, Buchwald-Hartwig)
Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild conditions and broad functional group tolerance. nih.gov
Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for assembling isoquinoline precursors. wikipedia.org A common strategy involves the coupling of a substituted o-halobenzonitrile with a terminal alkyne, followed by a base- or metal-catalyzed intramolecular cyclization (hydroamination/annulation) of the resulting 2-alkynylbenzonitrile to form the isoquinoline ring. This approach allows for the modular construction of polysubstituted isoquinolines. Modified, copper-free Sonogashira protocols have been developed to enhance the reaction's scope and practicality. researchgate.net
Buchwald-Hartwig Amination: While primarily known as a method for forming C-N bonds to an existing aromatic ring, the Buchwald-Hartwig amination can be integrated into tandem sequences for ring construction. researchgate.net For instance, a pseudo-domino Heck/Buchwald-Hartwig process has been used to synthesize quinolinones. nih.gov More directly for the target compound, this reaction is indispensable for the late-stage introduction of the 5-amino group onto a 3-chloro-5-haloisoquinoline scaffold, a strategy discussed further in section 2.3. acs.orgnih.gov
Gold(III)-Mediated Domino Reactions in Aminoisoquinoline Synthesis
Gold catalysts have emerged as uniquely effective for alkyne activation. A notable application is the gold(III)-mediated domino reaction for synthesizing 1-aminoisoquinolines from readily available 2-alkynylbenzamides and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). nih.govacs.org This process occurs under mild conditions and tolerates a wide variety of functional groups. acs.org The reaction proceeds via a cascade of gold-catalyzed cyclization and ammonia addition. organic-chemistry.org While this method directly produces 1-aminoisoquinolines, its principles demonstrate the power of modern catalysis to construct complex heterocyclic systems efficiently.
C-H Functionalization and Annulation Approaches
Direct C-H bond functionalization is a highly atom- and step-economical strategy for building molecular complexity. Rhodium(III)-catalyzed C-H activation and annulation has been successfully applied to the synthesis of 1-aminoisoquinolines. acs.org In this approach, an aryl amidine reacts with an alkyne or a ketone derivative, where the amidine group acts as a directing group to guide the C-H activation at the ortho position of the aryl ring, initiating a cascade that forms the isoquinoline ring. nih.govacs.org This method forges two new bonds (C-C and C-N) in a single operation under mild conditions, offering a powerful alternative to classical methods. acs.org
Regioselective Functionalization Techniques for Halogenation and Amination on the Isoquinoline Scaffold (e.g., Directed Ortho-Metalation)
Achieving the specific 3-chloro-5-amino substitution pattern often requires the regioselective functionalization of a pre-existing isoquinoline ring.
Regioselective Halogenation: The introduction of a chlorine atom at the C3 position and another functional handle (like a halogen or nitro group) at the C5 position is a key challenge. Direct halogenation of the isoquinoline ring can be complex, often leading to mixtures of products. However, metal-free protocols have been developed for the highly regioselective C5-halogenation of 8-substituted quinolines using inexpensive reagents like trihaloisocyanuric acid. rsc.org An 8-amino group (or a derivative like an amide) can act as a directing group to install a halogen at the C5 position. mdpi.com The introduction of the C3-chloro group might be achieved by treating a corresponding 3-hydroxyisoquinoline (B109430) (isoquinolone) with a chlorinating agent like POCl₃.
Regioselective Amination: The premier method for introducing an amino group onto an aryl halide is the Buchwald-Hartwig amination. ias.ac.in This palladium-catalyzed cross-coupling reaction can be used to couple a primary or secondary amine with a haloisoquinoline. For the synthesis of the target molecule, a key step could involve the coupling of an ammonia equivalent (such as lithium bis(trimethylsilyl)amide) or a protected amine with a 3-chloro-5-haloisoquinoline. nih.gov The reaction conditions, particularly the choice of phosphine (B1218219) ligand and base, are critical for achieving high yields, especially when dealing with potentially sensitive substrates. acs.org
Directed Ortho-Metalation (DoM): DoM is a powerful technique for regioselective functionalization, where a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be trapped with an electrophile. baranlab.org On an isoquinoline scaffold, a DMG such as a tertiary amide or carbamate (B1207046) at the C8 position can be used to direct metalation exclusively to the C7 position, while other groups can direct to C5. acs.orguwindsor.ca This allows for the precise installation of substituents, which can then be further elaborated to the desired amino or chloro groups, providing exquisite control over the final substitution pattern.
Table 2: Modern Synthetic Approaches to the Isoquinoline Core
| Methodology | Key Transformation | Catalysts/Reagents | Key Advantage |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Annulation of aryl halides and alkynes nih.gov | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand | Modular; high functional group tolerance nih.gov |
| Gold(III)-Mediated Domino Reaction | Cyclization/amination of 2-alkynylbenzamides nih.gov | Au(III) salts (e.g., NaAuCl₄) | Mild conditions; direct synthesis of aminoisoquinolines acs.org |
| C-H Functionalization/Annulation | Directed annulation of aryl amidines with alkynes acs.org | Rh(III) catalyst (e.g., [Cp*RhCl₂]₂) | High atom economy; direct C-H bond usage acs.org |
| Directed Ortho-Metalation (DoM) | Regioselective lithiation and electrophilic quench wikipedia.org | Organolithium (n-BuLi), DMG | Precise regiocontrol of substitution baranlab.org |
Synthesis of Deuterated or Isotopically Labeled 5-Amino-3-chloroisoquinoline Hydrochloride Analogues for Mechanistic Investigations
The synthesis of deuterated or isotopically labeled analogues of this compound is essential for a variety of scientific investigations, including metabolic studies, reaction mechanism elucidation, and as internal standards in quantitative mass spectrometry. nih.govnih.gov The introduction of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the molecular structure allows for the tracing and monitoring of the compound in biological and chemical systems without altering its fundamental chemical properties. nih.gov
A common strategy for introducing deuterium into a molecule like 5-amino-3-chloroisoquinoline involves the use of deuterated reagents at a suitable stage of the synthesis. For instance, in the reduction of a nitro precursor, such as 3-chloro-5-nitroisoquinoline, deuterated reducing agents can be employed. One such method involves the use of deuterated triflic acid and deuterated triethylsilane, which can achieve high levels of deuterium incorporation in the final amine product. prepchem.com The general approach involves the reduction of an ynamide precursor, which can be adapted for the synthesis of deuterated amines. prepchem.com
Another potential route for deuteration involves H-D exchange reactions on the isoquinoline core. This can be achieved by treating the parent compound or a suitable intermediate with a deuterium source, such as D₂O, under acidic or basic conditions, sometimes facilitated by a metal catalyst. The positions on the aromatic ring that are most susceptible to exchange will depend on the electronic properties of the substituents present.
For the synthesis of ¹³C or ¹⁵N labeled analogues, precursors containing these isotopes would need to be introduced early in the synthetic sequence. For example, starting materials for the construction of the isoquinoline ring system, such as labeled benzonitriles or phenylacetic acids, could be utilized. The specific placement of the isotopic label would be dictated by the synthetic route and the desired position for mechanistic investigation.
Table 1: Potential Strategies for Isotopic Labeling of 5-Amino-3-chloroisoquinoline
| Isotope | Labeling Strategy | Precursor/Reagent Example | Potential Application |
| Deuterium (D) | H-D exchange on the aromatic ring | D₂O, Deuterated acids | Mechanistic studies of enzymatic or chemical transformations |
| Deuterium (D) | Use of deuterated reducing agents | Sodium borodeuteride (NaBD₄) | Elucidating reduction mechanisms |
| Carbon-13 (¹³C) | Labeled starting materials for ring synthesis | ¹³C-labeled benzonitrile | Metabolic pathway analysis |
| Nitrogen-15 (¹⁵N) | L.abeled amine source | ¹⁵N-labeled ammonia or azide (B81097) | Studying reactions involving the amino group |
The characterization of these labeled compounds is typically performed using mass spectrometry, to confirm the mass shift due to the incorporated isotope, and nuclear magnetic resonance (NMR) spectroscopy, which can provide information on the precise location of the label within the molecule. mdpi.comnih.gov
Development of Sustainable and Green Chemistry Protocols for this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety and efficiency. tandfonline.comniscpr.res.in For the synthesis of this compound, several aspects of the traditional synthetic routes can be improved through greener alternatives.
A key transformation in the synthesis is the reduction of the nitro group of a precursor like 3-chloro-5-nitroisoquinoline. Traditional methods often employ stoichiometric metallic reducing agents such as iron powder or stannous chloride, which can generate significant metal waste. prepchem.com A greener alternative is catalytic transfer hydrogenation (CTH). tib.eu This method utilizes a catalyst, often a noble metal like palladium on carbon (Pd/C), and a hydrogen donor, such as ammonium formate (B1220265) or formic acid, which are generally less hazardous and produce fewer waste products. nih.govmdpi.com Mechanochemical ball milling in conjunction with CTH has also been demonstrated as a solvent-free and efficient method for the reduction of aromatic nitro compounds. nih.govmdpi.com
The choice of solvent is another critical factor in green synthesis. Many traditional organic solvents are volatile, toxic, and flammable. The use of greener solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is highly encouraged. tandfonline.comniscpr.res.in For instance, the synthesis of isoquinoline derivatives has been successfully carried out in PEG-400, which acts as a biodegradable and recyclable solvent. niscpr.res.in Furthermore, solvent-free reaction conditions, where the reactants are mixed without a solvent, represent an even greener approach. tandfonline.com
The use of microwave irradiation as an alternative energy source can also contribute to a greener synthesis. Microwave-assisted organic synthesis often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov
Table 2: Comparison of Traditional and Green Synthetic Approaches for the Reduction of 3-Chloro-5-nitroisoquinoline
| Feature | Traditional Method (e.g., Fe/HCl) | Green Alternative (e.g., Catalytic Transfer Hydrogenation) |
| Reducing Agent | Stoichiometric metal (e.g., Iron, Tin) | Catalytic amount of metal (e.g., Pd/C) with a hydrogen donor (e.g., HCOOH) |
| Solvent | Often strong acids (e.g., HCl, Acetic Acid) | Greener solvents (e.g., Water, Ethanol) or solvent-free |
| Waste Products | Metal salts, acidic waste | Fewer by-products, often CO₂ and H₂O |
| Energy Input | Conventional heating | Microwave irradiation can be used for faster reactions |
| Safety | Flammable solvents, corrosive acids | Generally safer reagents and conditions |
By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, cost-effective, and environmentally friendly, aligning with the modern goals of chemical manufacturing. researchgate.netrsc.orgresearchgate.net
Chemical Reactivity and Derivatization Strategies of 5 Amino 3 Chloroisoquinoline Hydrochloride
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-3 Chloro Position
The isoquinoline (B145761) ring system is inherently electron-deficient due to the electron-withdrawing nature of the ring nitrogen. This property makes the chloro-substituted C-3 position susceptible to nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloride), proceeding through a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken and then restored upon the expulsion of the leaving group.
The presence of the nitrogen atom in the heterocyclic ring is crucial as it helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction. This activation is analogous to the role of nitro groups in other SNAr reactions. A wide range of nucleophiles can be employed to displace the C-3 chloro group, including amines, alkoxides, and thiolates, leading to the formation of 3-amino, 3-alkoxy, and 3-thioalkyl derivatives, respectively. The reaction conditions typically involve a suitable solvent, which can range from polar aprotic solvents like DMSO to alcohols or even toluene, depending on the reactivity of the specific nucleophile and substrate. acsgcipr.org
Electrophilic Aromatic Substitution (EAS) Reactions on the Isoquinoline Ring System
Electrophilic aromatic substitution (EAS) on the isoquinoline scaffold generally occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. stackexchange.com In the case of 5-Amino-3-chloroisoquinoline, the reaction is further directed by the substituents present. The C-5 amino group is a powerful activating group and is ortho, para-directing. This strongly favors electrophilic attack at the C-4 (ortho) and C-6 (para) positions.
Conversely, the chloro group at C-3 is a deactivating group but is also ortho, para-directing. However, the strong activating effect of the amino group is expected to dominate the regiochemical outcome of the reaction. Therefore, electrophilic reactions such as halogenation, nitration, and sulfonation are predicted to yield predominantly 4- and 6-substituted products. For instance, nitration of isoquinoline itself under acidic conditions (where it exists as the quinolinium ion) yields a mixture of 5-nitro and 8-nitroisoquinoline. stackexchange.com However, in a substrate already containing a strong activating group at C-5, like the amino group, substitution is guided by that group. This is supported by related chemistry, such as the nitration of 5-nitroisoquinoline (B18046), which yields 4,5-dinitroisoquinoline. thieme-connect.de
Reactivity of the C-5 Amino Group: Acylation, Alkylation, and Diazotization Reactions
The primary amino group at the C-5 position is a key functional handle that undergoes a variety of characteristic reactions of aromatic amines.
Acylation: The C-5 amino group can be readily acylated using standard acylating agents such as acyl chlorides or anhydrides (e.g., acetyl chloride or acetic anhydride). youtube.comias.ac.in This reaction typically proceeds under basic or neutral conditions to produce the corresponding N-acyl-5-aminoisoquinoline derivative. This transformation is often used as a method to protect the amino group during subsequent reactions.
Alkylation: Alkylation of the C-5 amino group with alkyl halides is also a feasible transformation. youtube.com However, a common challenge with the alkylation of primary amines is the potential for multiple substitutions, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uksavemyexams.comlibretexts.org This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the amine relative to the alkylating agent. savemyexams.com Studies on the alkylation of the closely related 8-aminoquinoline (B160924) have shown that the reaction rate and outcome are sensitive to factors like pH. acs.org
Diazotization Reactions: As a primary aromatic amine, the C-5 amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). libretexts.orgnih.gov This process converts the amino group into a highly versatile diazonium salt (-N₂⁺).
Aryl diazonium salts are valuable synthetic intermediates because the dinitrogen group is an excellent leaving group (N₂ gas) and can be displaced by a wide array of nucleophiles. masterorganicchemistry.com This allows for the introduction of various functionalities at the C-5 position through reactions such as the Sandmeyer reaction, which uses copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively. organic-chemistry.orgnih.govyoutube.com Other transformations include the introduction of iodo, fluoro (via the Schiemann reaction), and hydroxyl groups. masterorganicchemistry.comorganic-chemistry.org
Transition-Metal-Catalyzed Transformations for Further Functionalization
The chloro-substituent at the C-3 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These methods are fundamental in modern organic synthesis for building molecular complexity.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester. nih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net
The C-3 chloro group of 5-amino-3-chloroisoquinoline is a suitable electrophile for this transformation. Couplings of chloro-heterocycles, while sometimes more challenging than their bromo or iodo counterparts, can be achieved with modern catalyst systems, often employing electron-rich, bulky phosphine (B1218219) ligands. rsc.org The reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-3 position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Substrate 1 (Electrophile) | Substrate 2 (Nucleophile) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Product |
|---|---|---|---|---|---|---|
| 3-Chloroheterocycle | Arylboronic Acid | Pd(OAc)₂ / PCy₃ or Pd₂(dba)₃ / P(tBu)₃ | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, or DMF/Water | RT - 110 | 3-Arylheterocycle |
This table represents typical conditions reported for Suzuki-Miyaura couplings of related heteroaryl chlorides. rsc.orgorganic-chemistry.org
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org The classic reaction is co-catalyzed by palladium and copper(I) salts in the presence of a base, typically an amine like triethylamine (B128534) or piperidine. organic-chemistry.orglibretexts.org The catalytic cycle is understood to involve the formation of a copper acetylide intermediate, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of the aryl halide. libretexts.org
This reaction can be applied to 5-amino-3-chloroisoquinoline hydrochloride to install an alkyne moiety at the C-3 position, creating a synthetically useful alkynylated isoquinoline derivative. Copper-free versions of the Sonogashira coupling have also been developed. organic-chemistry.org
Table 2: Representative Conditions for Sonogashira Coupling
| Substrate 1 (Electrophile) | Substrate 2 (Nucleophile) | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Product |
|---|---|---|---|---|---|---|
| 3-Chloroheterocycle | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | RT - 100 | 3-Alkynylheterocycle |
This table represents typical conditions reported for Sonogashira couplings of related heteroaryl chlorides. organic-chemistry.orglibretexts.orgnih.gov
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has broad applicability and is tolerant of a wide range of functional groups. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wuxiapptec.com
This methodology is highly effective for coupling amines to the C-3 position of the isoquinoline ring. Research on the selective functionalization of dihaloquinolines has demonstrated that a chloro group on the pyridine ring can be effectively targeted for Buchwald-Hartwig amination. nih.gov This allows for the synthesis of various 3-amino-substituted isoquinolines by reacting 5-amino-3-chloroisoquinoline with a diverse range of primary or secondary amines.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Substrate 1 (Electrophile) | Substrate 2 (Nucleophile) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Product |
|---|---|---|---|---|---|---|
| 3-Chloroheterocycle | Primary or Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ / Biarylphosphine Ligand (e.g., XPhos, RuPhos) | NaOtBu, K₃PO₄, or Cs₂CO₃ | Toluene or Dioxane | RT - 110 | 3-Aminoheterocycle |
This table represents typical conditions reported for Buchwald-Hartwig aminations of related heteroaryl chlorides. nih.govorganic-chemistry.org
Heck Reaction and Related Olefinations
The Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. rsc.orgacs.orgwikipedia.orgnumberanalytics.com The chloro-substituted C-3 position of This compound renders it a suitable substrate for such transformations. The presence of the chlorine atom at an sp2-hybridized carbon allows for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. acs.orgwikipedia.org
The general mechanism for the Heck reaction involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the alkene, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to yield the olefinated product and regenerate the active catalyst. acs.orgwikipedia.org
A variety of alkenes could potentially be coupled with This compound , including acrylates, styrenes, and other vinyl derivatives, to introduce diverse side chains at the C-3 position. The reaction conditions would typically involve a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent.
Table 1: Postulated Conditions for Heck Reaction of this compound
| Parameter | Condition |
| Substrate | This compound |
| Alkene | e.g., Methyl acrylate, Styrene |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, P(o-tol)₃ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, NMP, Acetonitrile (B52724) |
| Temperature | 80-140 °C |
This table represents a hypothetical set of conditions based on general Heck reaction protocols for aryl chlorides.
Chemo- and Regioselective Reductions and Oxidations of the Isoquinoline System
The chemical behavior of This compound under reductive and oxidative conditions is dictated by the interplay of its three key functional components: the isoquinoline core, the amino group, and the chloro substituent.
Reductions:
The isoquinoline ring system can be selectively reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the heterocyclic ring. youtube.comrsc.orgchadsprep.com For quinolines and isoquinolines, the pyridine ring is typically more susceptible to reduction than the benzene ring. Therefore, catalytic hydrogenation of This compound would be expected to yield the corresponding 5-amino-3-chloro-1,2,3,4-tetrahydroisoquinoline. The choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and reaction conditions (hydrogen pressure, temperature, solvent) can influence the extent of reduction and the potential for hydrodehalogenation (replacement of the chlorine atom with hydrogen). rsc.org
The amino group itself is generally stable under these conditions, although chemoselective hydrogenation of other functional groups in the presence of an amino group is well-documented. rsc.orgumaine.edu
Table 2: Potential Products of Chemo- and Regioselective Reduction
| Reagent/Condition | Potential Product |
| H₂, Pd/C, EtOH | 5-Amino-3-chloro-1,2,3,4-tetrahydroisoquinoline |
| NaBH₄, MeOH | No reaction on the ring |
| H₂, Raney Ni, high pressure/temp. | 5-Amino-1,2,3,4-tetrahydroisoquinoline (potential hydrodehalogenation) |
This table outlines plausible reduction outcomes based on established reactivity of similar heterocyclic systems.
Oxidations:
The oxidation of This compound can proceed at several sites. The amino group is susceptible to oxidation to form nitroso, nitro, or polymeric species, depending on the oxidant and reaction conditions. dergipark.org.trlibretexts.orgnih.gov For instance, oxidation of aminopyridines and aminoquinolines can lead to complex product mixtures. rsc.org
The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide using reagents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. youtube.com The resulting 5-Amino-3-chloroisoquinoline N-oxide would exhibit altered reactivity, particularly towards electrophilic and nucleophilic substitution.
Oxidation of the carbon skeleton of the isoquinoline ring is generally more challenging and requires harsh conditions, often leading to ring cleavage. The oxidation of methyl-substituted isoquinolines to the corresponding carboxylic acids has been reported, indicating the resilience of the ring system to some extent. acs.org
Ring Expansion and Contraction Reactions Involving the Isoquinoline Core
Ring expansion and contraction reactions offer pathways to novel heterocyclic scaffolds from the isoquinoline core, though these transformations are often complex and require specific precursors or reaction conditions.
Ring Expansion:
Ring expansion of aza-aromatic systems like isoquinoline can be achieved through the generation of reactive intermediates such as nitrenes or carbenes adjacent to the ring. researchgate.netjosorge.comresearchgate.netnih.gov For instance, the decomposition of an azide (B81097) or the photolysis of a diazo compound at a position on the isoquinoline ring could lead to a nitrene or carbene, respectively. These highly reactive species can then undergo intramolecular insertion into an adjacent bond of the ring, leading to a ring-expanded system. Theoretical studies on quinolylnitrene and quinolylcarbene have explored such rearrangements. researchgate.net Photochemical rearrangements of isoquinoline derivatives have also been reported to yield ring-expanded products. youtube.comnih.govleidenuniv.nl
A hypothetical route for the ring expansion of a derivative of This compound might involve the conversion of the amino group to an azide, followed by thermal or photochemical generation of a nitrene, which could then rearrange.
Ring Contraction:
Ring contraction of the isoquinoline system is a less common transformation. The Favorskii rearrangement of α-halo ketones is a well-known method for ring contraction. harvard.eduyoutube.comslideshare.netchemistrysteps.com To apply this to the isoquinoline system, a suitable α-halo ketone derivative of a partially reduced isoquinoline would be required. For example, if the pyridine ring of This compound were selectively reduced and then oxidized to a ketone adjacent to a halogenated carbon, a base-induced Favorskii-type rearrangement could potentially lead to a contracted ring system.
Another potential pathway for ring contraction is the Wolff rearrangement of an α-diazoketone. harvard.eduslideshare.netlibretexts.org Similar to the Favorskii approach, this would necessitate the synthesis of a specific α-diazoketone precursor from the isoquinoline core.
It is important to emphasize that these ring expansion and contraction strategies are not straightforward and would require significant synthetic effort to generate the necessary precursors from This compound . The presence of the amino and chloro substituents would also need to be considered in the design of any such synthetic route.
Advanced Spectroscopic and Crystallographic Elucidation of 5 Amino 3 Chloroisoquinoline Hydrochloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (1D and 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 5-Amino-3-chloroisoquinoline hydrochloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core. The chemical shifts would be influenced by the electron-donating amino group (-NH₂) at the C5 position and the electron-withdrawing chloro group (-Cl) at the C3 position. In the hydrochloride salt, the protonation of the isoquinoline nitrogen and the amino group (forming -NH₃⁺) would lead to downfield shifts of adjacent protons and the appearance of a broad, exchangeable proton signal.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the isoquinoline ring. The positions of these signals are diagnostic of their chemical environment. For instance, carbons bonded to the electronegative chlorine (C3) and nitrogen atoms (C1, C4a, C8a) will be significantly shifted downfield.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships, allowing for the assignment of adjacent protons on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom, providing unambiguous C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. It would definitively confirm the substitution pattern by showing correlations from H4 to C3 and C5, and from the amino protons to C5 and C6.
Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) Note: These are estimated values based on known substituent effects on the isoquinoline scaffold. Actual experimental values may vary.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| 1 | ~9.2 | ~152 | C8a, C3 |
| 3 | - | ~148 | - |
| 4 | ~8.0 | ~118 | C5, C4a, C3, C1 |
| 5 | - | ~155 | - |
| 6 | ~7.5 | ~115 | C8, C4, C5 |
| 7 | ~7.8 | ~130 | C5, C8a |
| 8 | ~7.9 | ~122 | C6, C4a |
| 4a | - | ~128 | - |
| 8a | - | ~135 | - |
| NH₃⁺ | Broad, ~8.5-9.5 | - | C5, C6 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 5-Amino-3-chloroisoquinoline (C₉H₇ClN₂), HRMS would distinguish its exact mass from other compounds with the same nominal mass.
The expected fragmentation pattern in electron ionization (EI) or tandem mass spectrometry (MS/MS) provides further structural confirmation. The molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would undergo characteristic fragmentation. Common fragmentation pathways for isoquinoline alkaloids include the loss of small neutral molecules. nih.gov For this specific compound, key fragmentations would involve the loss of the chlorine radical (•Cl), hydrogen cyanide (HCN) from the pyridine ring, and ammonia (B1221849) (NH₃) or its radical from the amino group. researchgate.netnih.gov The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M and M+2 peak pattern for all chlorine-containing fragments.
HRMS Data and Predicted Fragmentation
| Species | Formula | Calculated Exact Mass (m/z) | Predicted Fragmentation Pathway |
|---|---|---|---|
| [M(³⁵Cl)+H]⁺ | C₉H₈³⁵ClN₂ | 179.0376 | Protonated molecule |
| [M(³⁷Cl)+H]⁺ | C₉H₈³⁷ClN₂ | 181.0347 | Isotopic partner of protonated molecule |
| [M-Cl]⁺ | C₉H₇N₂ | 143.0609 | Loss of chlorine radical |
| [M+H-NH₃]⁺ | C₉H₅ClN | 162.0110 | Loss of ammonia from protonated molecule |
| [M+H-HCN]⁺ | C₈H₇ClN | 152.0267 | Loss of hydrogen cyanide from isoquinoline core |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net These two techniques are complementary and provide a comprehensive vibrational profile.
For this compound, the FT-IR spectrum would be dominated by broad absorptions in the 2500-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations of the ammonium (B1175870) hydrochloride salt (-NH₃⁺Cl⁻). The primary amine N-H bending vibrations would appear in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching is expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring system would produce a series of sharp bands between 1400 and 1600 cm⁻¹. The C-Cl stretching vibration typically appears as a strong band in the 1000-1100 cm⁻¹ range for chloro-substituted aromatic rings.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Cl bond, which may be weak in the IR spectrum. nih.gov
Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| N-H Stretch (salt) | -NH₃⁺ | 2500-3200 (broad) | Strong / Weak |
| C-H Stretch (aromatic) | Ar-H | 3000-3100 | Medium / Strong |
| N-H Bend | -NH₃⁺ | 1600-1650 | Strong / Weak |
| C=C / C=N Stretch | Aromatic Ring | 1400-1600 | Medium-Strong / Medium-Strong |
| C-Cl Stretch | Ar-Cl | 1000-1100 | Strong / Strong |
| C-H Bend (out-of-plane) | Ar-H | 750-900 | Strong / Weak |
Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 5-aminoisoquinoline (B16527) has been reported, a structure for this compound is not found in the searched literature. nih.gov
If suitable crystals were grown, a diffraction experiment would confirm the planar isoquinoline ring system and the specific substitution pattern. Crucially, it would elucidate the supramolecular architecture dictated by hydrogen bonding. One would expect an extensive network of hydrogen bonds involving the ammonium protons (-NH₃⁺), the isoquinoline nitrogen (if protonated), and the chloride counter-ion (Cl⁻). These interactions would likely link the molecules into chains, sheets, or a more complex three-dimensional framework, governing the material's solid-state properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Characterization
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugation system. The isoquinoline core is an aromatic chromophore that exhibits characteristic π→π* transitions. The presence of the electron-donating amino group and the halogen substituent will modulate the energies of these transitions.
The spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands in the 200-400 nm range. Protonation of the nitrogen atoms, as is the case in the hydrochloride salt, typically influences the electronic structure and can lead to a shift in the wavelength of maximum absorbance (λₘₐₓ). nih.govresearchgate.net For example, studies on similar amino-substituted quinolines show significant absorption changes upon altering pH. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Absolute Configuration (if chiral analogues are synthesized)
The parent molecule, this compound, is achiral and therefore will not exhibit a signal in circular dichroism (CD) spectroscopy. However, this technique would become essential if chiral analogues were to be synthesized. rsc.org
Should a chiral center be introduced into the molecule, for instance, through a chiral substituent attached to the amino group or the isoquinoline core, the resulting enantiomers would interact differently with circularly polarized light. CD spectroscopy measures this differential absorption, producing a spectrum that is a unique fingerprint for a specific enantiomer. This method is highly sensitive for determining the enantiomeric excess (e.e.) of a chiral sample and, when compared with theoretical calculations or reference compounds, can be used to assign the absolute configuration (R or S) of the stereogenic center. mdpi.com
Computational Chemistry and Theoretical Modeling of 5 Amino 3 Chloroisoquinoline Hydrochloride
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution (e.g., HOMO-LUMO analysis, MEP)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Amino-3-chloroisoquinoline hydrochloride, methods like Density Functional Theory (DFT), often using functionals such as B3LYP with basis sets like 6-311G(d,p), are employed to optimize the molecular geometry and compute its electronic characteristics. dergipark.org.trijesit.com
Frontier Molecular Orbitals (HOMO-LUMO Analysis): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate or accept electrons. The HOMO is the region from which an electron is most likely to be removed, indicating sites prone to electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, highlighting sites susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and kinetic stability. researchgate.net A small energy gap suggests high polarizability, low kinetic stability, and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For a molecule like this compound, the distribution of these orbitals would likely show the HOMO density concentrated around the electron-rich amino group and the aromatic rings, while the LUMO density may be distributed across the heterocyclic ring system, influenced by the electron-withdrawing chlorine atom.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The MEP surface is color-coded to indicate different potential regions: red typically signifies areas of high electron density (negative potential), which are favorable for electrophilic attack, while blue indicates areas of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov
For this compound, an MEP analysis would be expected to show a region of strong negative potential around the nitrogen atom of the amino group and potentially the isoquinoline (B145761) nitrogen, making them likely sites for hydrogen bonding. nih.gov Regions of positive potential would likely be found around the hydrogen atoms of the amino group and the hydrochloride proton. This analysis helps predict intermolecular interactions and the most probable sites for non-covalent binding. nih.gov
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance | Expected Insights for this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability; susceptibility to electrophilic attack. | High energy value suggests good electron-donating capability, likely centered on the amino group. |
| LUMO Energy | Electron-accepting ability; susceptibility to nucleophilic attack. | Low energy value indicates a propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability. researchgate.net | A smaller gap implies higher reactivity and potential biological activity. nih.gov |
| MEP Map | Charge distribution, prediction of sites for electrophilic and nucleophilic attack, and hydrogen bonding. nih.gov | Identification of electron-rich (amino group N) and electron-poor (amine H's) regions, guiding interaction predictions. |
Density Functional Theory (DFT) Applications for Reactivity Prediction and Reaction Mechanism Elucidation
DFT is a powerful tool not only for understanding electronic structure but also for predicting chemical reactivity and exploring potential reaction pathways. researchgate.net By calculating various reactivity descriptors, DFT can provide a quantitative measure of a molecule's behavior in chemical reactions.
Global Reactivity Descriptors: Derived from the energies of the HOMO and LUMO, global reactivity descriptors offer a general overview of a molecule's reactivity. nih.gov These include:
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Soft molecules (low η) are more reactive than hard molecules (high η). nih.gov
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov
Local Reactivity and Reaction Mechanisms: DFT can also be used to study specific reaction mechanisms, such as those involved in metabolism or chemical synthesis. For instance, DFT can model the transition states of a reaction, allowing for the calculation of activation energies and reaction rates. This can help elucidate whether a reaction proceeds through mechanisms like Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT). mdpi.com Such studies are crucial for predicting the metabolic fate of a compound or for optimizing synthetic routes. The local reactivity can be analyzed using Fukui functions, which identify the most reactive atoms within the molecule for nucleophilic, electrophilic, or radical attack. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
While quantum calculations often focus on a single, optimized geometry, molecules in reality are flexible and exist as an ensemble of different conformations. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore this dynamic nature. nih.govmdpi.com
Conformational Analysis: This involves systematically identifying stable, low-energy conformations (conformers) of a molecule. For this compound, this could involve exploring the rotation around the C-N bond of the amino group to understand its preferred orientation relative to the isoquinoline ring. This is important as the specific conformation can significantly influence how the molecule fits into a biological target's binding site.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. soton.ac.uknih.gov A simulation typically places the molecule of interest in a simulated environment, such as a box of water molecules, to mimic physiological conditions. nih.gov Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of each atom is tracked.
Analysis of an MD trajectory for this compound would reveal:
Conformational Flexibility: How the molecule's shape changes over time.
Solvation Effects: How water molecules interact with and stabilize different parts of the molecule.
Interaction Stability: If simulated in complex with a target protein, MD can assess the stability of the binding pose and the persistence of key interactions, such as hydrogen bonds, over time. mdpi.com
In Silico Approaches for Ligand-Target Interaction Prediction and Binding Site Analysis (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design for predicting how this compound might interact with a potential biological target.
The docking process involves two main steps:
Sampling: Generating a wide range of possible binding poses of the ligand within the receptor's active site.
Scoring: Evaluating each pose using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). The pose with the best score is considered the most likely binding mode. researchgate.net
A docking study of this compound into a hypothetical enzyme active site would aim to identify key interactions that stabilize the complex. These interactions typically include: nih.govnih.gov
Hydrogen Bonds: Between the amino group or isoquinoline nitrogen and polar residues in the active site.
Hydrophobic Interactions: Between the aromatic isoquinoline ring system and nonpolar residues.
Pi-Stacking: Between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
The results of a docking simulation are typically presented as a binding energy score and a visual representation of the ligand-receptor complex, highlighting the specific amino acid residues involved in the interaction. researchgate.netnih.gov For example, a study on the related 5-amino substituted indeno[1,2-c]isoquinolines successfully used docking to model their interaction with the Topoisomerase I enzyme. nih.gov
Table 2: Typical Output of a Molecular Docking Study
| Parameter | Description | Example Insight |
|---|---|---|
| Binding Affinity/Energy | A score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. researchgate.net | A low binding energy (e.g., -9.0 kcal/mol) suggests a strong, favorable interaction. |
| Binding Pose | The predicted 3D orientation of the ligand within the binding site. | Shows how the molecule fits and orients itself to maximize favorable interactions. |
| Interacting Residues | A list of the specific amino acids in the receptor that form bonds or contacts with the ligand. nih.gov | Identifies key residues (e.g., Asp150, Tyr212) crucial for anchoring the ligand. |
| Interaction Types | The nature of the chemical interactions (e.g., H-bonds, hydrophobic, ionic). nih.gov | Reveals that binding is driven primarily by hydrogen bonding and hydrophobic contacts. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Principles (focused on theoretical correlation, not experimental biological outcome)
When the 3D structure of a biological target is unknown, researchers can turn to ligand-based drug design methods like Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govnumberanalytics.com QSAR establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. fiveable.me
The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the differences in their activities. A QSAR model is built by:
Assembling a dataset of structurally related compounds with known activities.
Calculating a set of numerical descriptors for each compound that quantify its structural, electronic, or physicochemical properties.
Using statistical methods to build a mathematical equation that relates the descriptors to the activity.
Validating the model to ensure it has predictive power.
For a series of analogs of 5-Amino-3-chloroisoquinoline, a QSAR study could identify which properties are most important for a given biological effect. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) analyzes the steric and electrostatic fields around the molecules. mdpi.com The resulting model, often visualized with contour maps, can show regions where adding bulky groups or electron-withdrawing groups would theoretically enhance activity. mdpi.com A previous QSAR study on related 3-arylisoquinolines was successfully used as a basis to design novel 5-amino substituted inhibitors, demonstrating the power of this theoretical approach. nih.gov
Investigation of Spectroscopic Properties through Theoretical Calculations (e.g., TD-DFT for UV-Vis and IR Spectra)
Computational methods can accurately predict spectroscopic properties, which serves as a powerful way to validate the theoretical models against experimental data.
Vibrational Spectra (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. ijesit.com The resulting theoretical IR and Raman spectra for this compound can be compared with experimentally recorded spectra. A good match between the calculated and observed vibrational modes confirms that the optimized geometry from the DFT calculation is a reliable representation of the molecule's actual structure. nih.gov This process also allows for a detailed assignment of each spectral band to a specific molecular vibration (e.g., N-H stretch, C-Cl stretch, aromatic ring breathing).
Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov By simulating the spectrum, TD-DFT can help interpret experimental results, explaining the electronic transitions (e.g., π→π* or n→π*) responsible for the observed absorption bands. researchgate.net This provides insight into the electronic structure and conjugation within the molecule.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-arylisoquinolines |
| 5-amino substituted indeno[1,2-c]isoquinolines |
Pre Clinical Pharmacological and Mechanistic Investigations of 5 Amino 3 Chloroisoquinoline Hydrochloride Analogues
In Vitro Receptor Binding and Enzyme Inhibition Assays
Analogues of 5-Amino-3-chloroisoquinoline hydrochloride, particularly those based on the 5-aminoisoquinoline (B16527) (5-AIQ) scaffold, have been extensively studied as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP-1 and PARP-2 are key enzymes in the DNA damage response pathway, and their inhibition is a validated strategy in cancer therapy.
The core 5-aminoisoquinoline structure has been identified as a potent inhibitor of PARP-1. nih.gov Further modifications on the isoquinoline (B145761) ring have been explored to enhance potency and selectivity. For instance, the introduction of a benzamido group at the 5-position of isoquinolin-1-one has led to compounds with increased selectivity for PARP-2 over PARP-1. nih.gov
Structure-activity relationship (SAR) studies have shown that substitutions at various positions of the isoquinoline ring significantly impact inhibitory activity. For example, 5-substituted isoquinolin-1-ones, such as 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one, have demonstrated potent PARP inhibition in preliminary in vitro screens. nih.gov The development of 3,4-dihydro-5-methylisoquinolin-1(2H)-one (PD128763) marked a significant advancement, showing approximately 50-fold greater potency as a PARP inhibitor compared to the early benchmark inhibitor, 3-aminobenzamide. nih.gov
While the primary focus has been on PARP, the broader isoquinoline scaffold has been investigated for its inhibitory potential against other enzyme classes. For example, certain isoquinoline derivatives have been explored as inhibitors of phosphoinositide 3-kinases (PI3K). nih.gov The PI3K pathway is crucial for cell growth and survival, and its inhibition can act synergistically with PARP inhibition in certain cancer models. nih.gov However, specific data on the direct inhibition of secretases or protein kinase C (PKC) by this compound analogues is not extensively available in the reviewed literature.
Table 1: In Vitro Enzyme Inhibition by 5-Aminoisoquinoline Analogues
| Compound | Target Enzyme | IC50 | Selectivity |
| 5-Aminoisoquinolin-1(2H)-one (5-AIQ) | PARP-1 | Potent inhibitor | - |
| 5-Benzamidoisoquinolin-1-one | PARP-2 | - | 9.3-fold selective for PARP-2 over PARP-1 |
| 5-Bromoisoquinolin-1-one | PARP | Potent inhibitor | - |
| 5-Iodoisoquinolin-1-one | PARP | Potent inhibitor | - |
| PD128763 | PARP | ~50x more potent than 3-aminobenzamide | - |
Note: Specific IC50 values are often proprietary or not consistently reported across studies. The table reflects the reported potency and selectivity trends.
Cell-Based Assays for Modulation of Cellular Pathways and Signal Transduction
The biological effects of 5-aminoisoquinoline analogues have been extensively characterized in various cell-based assays, providing insights into their influence on critical cellular processes such as apoptosis, cell proliferation, and signal transduction pathways like NF-κB.
NF-κB Pathway Modulation: The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival. mdpi.com The activity of PARP-1 is known to be a requisite for the activation of NF-κB. Consequently, PARP inhibitors, including 5-aminoisoquinoline derivatives, can indirectly inhibit the NF-κB pathway. This has been demonstrated in various cell models where inhibition of PARP leads to a downregulation of NF-κB activity and its downstream target genes. mdpi.com For instance, some studies have shown that novel quinoline (B57606) inhibitors can interfere with TNF-induced NF-κB nuclear translocation and inhibit the interaction of NF-κB with DNA. nih.gov
Apoptosis and Cell Proliferation: A significant body of research has focused on the ability of isoquinoline derivatives to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. In studies on ovarian cancer cells, certain isoquinoline derivatives were found to inhibit cell proliferation in a concentration-dependent manner. These compounds induced apoptosis, as evidenced by nuclear condensation and the activation of caspases, which are key executioners of the apoptotic process. dovepress.com The induction of apoptosis by these compounds is often linked to the downregulation of inhibitor of apoptosis proteins (IAPs). dovepress.com Furthermore, in human prostatic cancer cells, other natural compounds have been shown to induce apoptosis through the inhibition of the NF-κB signaling pathway, highlighting a common mechanism of action. dovepress.com The pro-apoptotic effects of some compounds are also associated with the generation of reactive oxygen species (ROS) and the dissipation of the mitochondrial membrane potential. dovepress.com
Table 2: Effects of 5-Aminoisoquinoline Analogues in Cell-Based Assays
| Cell Line | Compound Type | Assay | Observed Effect |
| Ovarian Cancer Cells | Isoquinoline derivatives | Proliferation Assay (CCK-8) | Inhibition of cell proliferation |
| Ovarian Cancer Cells | Apoptosis Assay (Hoechst staining, Flow cytometry) | Induction of apoptosis, caspase activation | |
| Human Prostatic Cancer Cells (PC3) | Biseugenol B (for mechanistic comparison) | NF-κB Translocation Assay | Inhibition of NF-κB nuclear translocation |
| Melanoma Cell Lines | 17-Aminogeldanamycin (HSP90 inhibitor) | Western Blot for p-p65 | Attenuation of phospho-p65/NF-κB levels |
| Human Oral Cancer Cells (Ca9-22) | 5-aminolevulinic acid (for mechanistic comparison) | Apoptosis and Western Blot | Induction of apoptosis via NF-κB/JNK pathway |
Elucidation of Molecular Mechanisms of Action via Biochemical Approaches
The molecular mechanisms underlying the biological activities of 5-aminoisoquinoline analogues, particularly their role as PARP inhibitors, have been investigated through various biochemical approaches. These studies aim to understand how these molecules interact with their targets at a molecular level and the subsequent downstream consequences.
A primary mechanism of action for 5-AIQ and its derivatives is the competitive inhibition of PARP enzymes. These compounds typically bind to the nicotinamide-binding pocket of the PARP catalytic domain, preventing the binding of the natural substrate, NAD+. This blockage inhibits the synthesis of poly(ADP-ribose) chains, a crucial step in the DNA damage repair process. The structural basis for this inhibition has been elucidated through X-ray crystallography and molecular modeling studies of related inhibitors, which reveal key interactions with amino acid residues in the active site.
Biochemical assays have also been instrumental in demonstrating the downstream effects of PARP inhibition by these compounds. For example, in cell-free systems, 5-AIQ has been shown to be a water-soluble and potent inhibitor of PARP activity. nih.gov In cellular contexts, treatment with 5-AIQ analogues has been shown to prevent the depletion of cellular NAD+ and ATP stores that typically occurs following extensive DNA damage, thereby mitigating a key trigger for necrotic cell death.
Furthermore, biochemical investigations have linked PARP inhibition by 5-aminoisoquinoline analogues to the modulation of other signaling pathways. As previously mentioned, the activity of NF-κB is dependent on PARP-1. Biochemical studies have confirmed that by inhibiting PARP-1, these compounds can prevent the poly(ADP-ribosyl)ation of NF-κB itself or of other proteins that regulate its activity, thus leading to the suppression of NF-κB-dependent gene transcription.
Target Identification and Validation Methodologies in Pre-clinical Systems
The identification and validation of molecular targets for analogues of this compound are crucial steps in their pre-clinical development. A variety of methodologies are employed to confirm that these compounds exert their effects through specific molecular interactions.
Direct Target Engagement Assays: For PARP inhibitors, direct engagement with the target enzyme in cells can be confirmed using techniques like the cellular thermal shift assay (CETSA). This method assesses the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of PARP in the presence of a 5-aminoisoquinoline analogue would provide strong evidence of direct binding within the cellular environment.
Genetic Approaches: Target validation often involves genetic techniques to mimic the effect of a pharmacological inhibitor. For instance, the use of siRNA or CRISPR/Cas9 to knockdown or knockout the gene encoding for PARP-1 or PARP-2 in cell lines can be performed. If the cellular phenotype observed with the compound is similar to that of the genetic perturbation (e.g., increased sensitivity to DNA damaging agents), it strongly supports that the compound's activity is on-target.
Chemical Proteomics: To identify potential off-targets or to discover novel targets, chemical proteomics approaches can be utilized. This may involve immobilizing a 5-aminoisoquinoline analogue on a solid support to create an affinity matrix. This matrix can then be used to pull down interacting proteins from cell lysates, which are subsequently identified by mass spectrometry.
Phenotypic Screening and Reverse Genetics: In some cases, compounds may be identified through phenotypic screens where the primary target is unknown. For 5-aminoisoquinoline analogues, their well-established role as PARP inhibitors often makes them tools for validating this target in new disease contexts. For example, the use of potent and selective 5-AIQ derivatives in models of ischemia-reperfusion injury has helped to validate PARP as a therapeutic target in these conditions. researchgate.net
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles and Affinity
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 5-aminoisoquinoline analogues influences their interaction with biological targets at a molecular level. These studies guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
For the isoquinoline-based PARP inhibitors, extensive SAR studies have been conducted. The core isoquinoline scaffold is a key pharmacophore that mimics the nicotinamide (B372718) portion of the NAD+ substrate, enabling it to bind to the active site of PARP.
Substitutions on the Isoquinoline Ring:
5-Position: The amino group at the 5-position is a critical feature for potent PARP inhibition in many analogues. Modifications at this position, such as acylation to form benzamides, have been shown to modulate selectivity between PARP isoforms. For example, 5-benzamidoisoquinolin-1-one displays enhanced selectivity for PARP-2. nih.gov
3-Position: The effect of substitution at the 3-position has also been explored. While specific data on a 3-chloro substituent for 5-aminoisoquinoline is limited in the public domain, studies on related scaffolds suggest that substitutions at this position can influence solubility and potency. nih.gov For instance, the synthesis of 3-substituted benzamides has been a strategy to improve the properties of PARP inhibitors. nih.gov
Other Positions: Halogen substitutions at other positions, such as 5-bromo and 5-iodo on the isoquinolin-1-one core, have yielded potent PARP inhibitors. nih.gov
Table 3: Structure-Activity Relationship Highlights for Isoquinoline-Based PARP Inhibitors
| Structural Moiety/Substitution | Position | Impact on Molecular Interaction/Affinity |
| Isoquinoline Core | - | Mimics nicotinamide, essential for PARP binding |
| Amino Group | 5 | Often crucial for high potency PARP-1 inhibition |
| Benzamido Group | 5 | Can enhance selectivity for PARP-2 |
| Bromo/Iodo Group | 5 | Leads to potent PARP inhibition |
| Methyl Group (in PD128763) | 5 (on dihydroisoquinolin-1-one) | Significantly increases potency over early inhibitors |
| General Substitutions | 3 | Can modulate solubility and potency |
These SAR studies, often aided by computational modeling and X-ray crystallography, provide a rational basis for the design of new analogues with improved molecular interaction profiles.
Development of Fluorescent Probes and Chemical Tools for Biological Pathway Interrogation
The development of fluorescent probes and chemical tools derived from bioactive scaffolds like 5-aminoisoquinoline is a powerful strategy for studying biological pathways and enzyme activities in real-time.
The inherent fluorescence of the isoquinoline ring system, which can be enhanced by the presence of an amino group, makes it a promising scaffold for the design of fluorescent probes. These probes can be engineered to report on specific biological events, such as enzyme activity or changes in the cellular microenvironment.
While specific examples of fluorescent probes directly derived from this compound are not widely reported, the general principles of probe design can be applied to this scaffold. For instance, a 5-aminoisoquinoline derivative could be functionalized with a recognition moiety for a specific enzyme and a quencher. Upon enzymatic cleavage of the recognition moiety, the fluorophore would be released from the quencher, resulting in a "turn-on" fluorescent signal.
The development of such probes would enable high-throughput screening for inhibitors of target enzymes and allow for the visualization of enzyme activity in living cells with high spatial and temporal resolution. For example, quinoline-based fluorescent probes have been successfully developed for the detection of various ions and for estimating the polarity of protein binding sites. researchgate.net Furthermore, Schiff base compounds derived from 5-aminoisoquinoline have been explored for their potential in creating fluorescent probes for detecting hazardous analytes. amazonaws.com
The synthesis of such tools would represent a significant advancement in our ability to interrogate the complex biological pathways in which 5-aminoisoquinoline analogues are active.
Applications of 5 Amino 3 Chloroisoquinoline Hydrochloride As a Versatile Synthetic Intermediate
Utilization in the Synthesis of More Complex Heterocyclic Systems and Polycyclic Scaffolds
The isoquinoline (B145761) core is a prevalent motif in numerous biologically active compounds and natural products. nih.govencyclopedia.pub The presence of both a halogen and an amino group on the 5-Amino-3-chloroisoquinoline hydrochloride scaffold provides orthogonal handles for a variety of chemical transformations, enabling the construction of intricate fused heterocyclic systems and polycyclic frameworks. nih.govbenthamscience.com
The amino group at the 5-position can serve as a nucleophile or be transformed into other functional groups, facilitating the annulation of additional rings onto the isoquinoline core. For instance, amino-substituted heterocyclic compounds can be utilized as precursors for the synthesis of fused ring systems like triazinoquinazolinones and triazepinoquinazolinones through cyclization reactions. nih.gov Similarly, the chlorine atom at the 3-position is susceptible to nucleophilic substitution, offering a convenient site for introducing diverse substituents or for intramolecular cyclization to form polycyclic structures. rsc.org The development of synthetic methodologies for creating libraries of substituted isoquinolines highlights the importance of such building blocks in accessing novel chemical space. researchgate.net Polycyclic compounds, in general, are recognized as valuable scaffolds in medicinal chemistry for the design of multi-target drugs. nih.gov
Table 1: Examples of Reactions for Synthesizing Fused Heterocyclic Systems
| Starting Material Analogue | Reagent | Resulting Heterocyclic System | Reference |
| 3-Aminoquinazolinone derivatives | Aldehydes | Triazepinoquinazolinones | nih.gov |
| 3-Aminoquinazolinone derivatives | Chloroacetyl chloride | Triazinoquinazolinones | nih.gov |
| Acetanilides | Vilsmeier's reagent | 2-Chloroquinoline-3-carbaldehydes | rsc.org |
| 5-Amino-3-methyl-1,2,4-oxadiazole | Aroyl or Alkanoyl chlorides | 3-Amino-5-substituted-1,2,4-oxadiazoles | researchgate.net |
Role in the Preparation of Natural Product Analogues and Lead Compounds
Natural products and their analogues are a cornerstone of drug discovery, providing inspiration for the development of new therapeutic agents. mdpi.comnih.gov The isoquinoline skeleton is a key structural component of many biologically active natural products, including a wide range of alkaloids. encyclopedia.pub Consequently, synthetic intermediates that provide access to modified isoquinoline cores are highly valuable for the generation of natural product analogues and lead compounds for medicinal chemistry programs.
This compound serves as a versatile starting material for creating analogues of natural products containing the isoquinoline motif. The ability to functionalize both the amino and chloro positions allows for the systematic modification of the isoquinoline scaffold to explore structure-activity relationships (SAR). This diversity-oriented synthesis approach is a powerful strategy for generating libraries of compounds with varied structural features, which can then be screened for biological activity. mdpi.com The development of bioactive peptides and other complex molecules often relies on the availability of such versatile building blocks to create novel structures with improved pharmacological properties. researchgate.netmdpi.com
Table 2: Isoquinoline-based Scaffolds in Biologically Active Compounds
| Compound Class | Biological Activity | Reference |
| Isoquinoline Alkaloids | Antimalarial, Anti-HIV, Antitumor | researchgate.net |
| Furoquinolones | Anti-cancer | nih.gov |
| Dioxolane-based Isoquinolines | Antiproliferative, Topoisomerase I inhibitory | nih.gov |
| 2-Chloroquinoline derivatives | Antiviral (SARS-CoV-2 MPro and PLPro inhibitors) | mdpi.com |
Development of Chiral Ligands for Asymmetric Catalysis Based on the Isoquinoline Framework
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. researchgate.net The development of novel chiral ligands is central to advancing this field. Nitrogen-containing heterocyclic compounds, including isoquinolines, have proven to be effective scaffolds for the design of chiral ligands for a variety of metal-catalyzed asymmetric reactions. nih.govnih.gov
The 5-amino group on the isoquinoline ring of this compound provides a key attachment point for chiral auxiliaries or for the introduction of other coordinating groups, such as phosphines. Chiral aminophosphine (B1255530) derivatives are a significant class of ligands used in asymmetric catalysis. researchgate.net The synthesis of such ligands often starts from amino-functionalized precursors. The resulting chiral ligands, featuring the rigid isoquinoline backbone, can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic transformations. While direct examples utilizing this compound are not extensively documented in readily available literature, the established use of similar amino-substituted heterocycles in chiral ligand synthesis points to its potential in this area. researchgate.netnih.gov
Table 3: Examples of Chiral Ligands based on Nitrogen Heterocycles
| Ligand Type | Application | Reference |
| Chiral α-amino diarylphosphine oxides | Asymmetric phosphinylation | researchgate.net |
| Chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivatives | Asymmetric transfer hydrogenation | nih.govnih.gov |
| Mono-N-protected amino acid ligands | C-H functionalization reactions | nih.gov |
Incorporation into Combinatorial Libraries for High-Throughput Screening in Pre-clinical Discovery
Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized the early stages of drug discovery by enabling the rapid synthesis and evaluation of large numbers of compounds. rjpbr.comnih.govenamine.net The design of these libraries often relies on versatile building blocks or scaffolds that can be readily functionalized to generate a diverse collection of molecules. mdpi.comamericanpeptidesociety.org
The bifunctional nature of this compound makes it an ideal candidate for inclusion in combinatorial libraries. The amino and chloro groups serve as points of diversification, allowing for the attachment of a wide range of substituents through various chemical reactions. This leads to the generation of a library of unique isoquinoline derivatives. Strategies for the production of substituted isoquinoline libraries have been developed, underscoring the importance of this scaffold in medicinal chemistry. researchgate.net These libraries can then be subjected to high-throughput screening to identify "hit" compounds with desirable biological activity, which can subsequently be optimized into lead compounds for further pre-clinical development. rjpbr.comnih.gov
Table 4: Compound Library Types and Screening Methods
| Library Type | Screening Method | Key Feature | Reference |
| Combinatorial Peptide Libraries | Biological assays | High-throughput generation of diverse peptide sequences | |
| Small-molecule libraries | High-Throughput Screening (HTS) | Identification of modulators of biological targets | rjpbr.comnih.gov |
| DNA-Encoded Chemical Libraries (DECLs) | Affinity-based selection | Screening of vast numbers of compounds | rjpbr.com |
Advanced Analytical Methodologies for Purity Assessment and Quantification in Research Settings
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Purity Profiling and Reaction Monitoring
HPLC and UHPLC are powerful techniques for separating and quantifying components in a mixture, making them ideal for assessing the purity of 5-Amino-3-chloroisoquinoline hydrochloride and monitoring its synthesis. bridgewater.edufrontiersin.orgfrontiersin.org These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
For purity profiling, a gradient elution method is often employed to separate the main compound from any impurities. The purity is typically determined by calculating the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram. A typical HPLC method for the analysis of related isoquinoline (B145761) compounds involves a reverse-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient. mdpi.com
UHPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov This is particularly advantageous for resolving closely related impurities.
Reaction monitoring by HPLC or UHPLC allows for the real-time tracking of the consumption of reactants and the formation of products and by-products during the synthesis of this compound. bridgewater.edu This information is critical for optimizing reaction conditions to maximize yield and purity. Samples can be taken at various time points, diluted, and injected into the HPLC/UHPLC system. The resulting chromatograms provide a kinetic profile of the reaction. bridgewater.edu
Table 1: Illustrative HPLC Parameters for Analysis of Isoquinoline Derivatives
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Note: This is an illustrative example based on methods for related compounds. mdpi.comgoogle.com Actual conditions would need to be optimized for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Analysis
GC-MS is a highly sensitive technique used for the analysis of volatile and semi-volatile compounds. youtube.comnih.govmdpi.com Since this compound is a non-volatile compound, derivatization is necessary to increase its volatility for GC analysis. mdpi.comsigmaaldrich.comthermofisher.com The amino group of the molecule can be derivatized using silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or by acylation. mdpi.comthermofisher.com
This technique is particularly useful for identifying and quantifying volatile organic impurities that may be present from the synthesis process, such as residual solvents. nih.gov Headspace GC-MS is a common approach for this, where the volatile compounds in the headspace above the sample are injected into the GC. nih.govyoutube.com
The mass spectrometer provides structural information about the separated compounds based on their mass-to-charge ratio and fragmentation patterns, allowing for confident identification of impurities.
Table 2: Example Derivatization and GC-MS Conditions for Amino Compounds
| Parameter | Value |
|---|---|
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Reaction Conditions | Heat at 70°C for 30 minutes |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | 100°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-500 m/z |
Note: These are general conditions for the analysis of derivatized amino compounds and would require specific optimization for this compound. sigmaaldrich.comthermofisher.com
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary electrophoresis separates molecules based on their charge and size. mdpi.com As this compound is an amine, it will be protonated and positively charged in an acidic buffer, making it suitable for analysis by CE. This technique offers high separation efficiency and requires only a small amount of sample.
CE is particularly useful for separating isomers and other closely related charged species. nih.gov The separation of isoquinoline alkaloids has been successfully demonstrated using CE with a phosphate (B84403) buffer at a low pH. nih.gov The order of migration is determined by the charge-to-size ratio of the analytes.
For the analysis of this compound, a simple capillary zone electrophoresis (CZE) method could be developed. The use of additives in the running buffer, such as cyclodextrins, can further enhance the separation selectivity for closely related impurities.
Table 3: Exemplary Capillary Electrophoresis Parameters for Isoquinoline Alkaloids
| Parameter | Value |
|---|---|
| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte | 20 mM Phosphate buffer (pH 3.1) |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Detection | UV at 220 nm or LED-induced fluorescence |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
Note: These parameters are based on methods for isoquinoline alkaloids and would serve as a starting point for method development for this compound. nih.gov
Quantitative Spectrophotometric and Fluorometric Assays for Concentration Determination
UV-Visible spectrophotometry can be used for the quantitative determination of this compound. researchgate.net The molecule contains a chromophore that absorbs light in the UV region. By measuring the absorbance at a specific wavelength (λmax) and using a calibration curve prepared with standards of known concentration, the concentration of the compound in a solution can be determined according to the Beer-Lambert law. The UV absorption spectra of quinoline (B57606) derivatives are well-documented. researchgate.net
Fluorometric assays offer higher sensitivity and selectivity compared to spectrophotometry. nih.govnih.govscilit.com Many isoquinoline derivatives exhibit native fluorescence. mdpi.com If this compound is fluorescent, a direct fluorometric method can be developed. This involves exciting the molecule at its excitation wavelength and measuring the emitted light at its emission wavelength. mdpi.com If the native fluorescence is weak, derivatization with a fluorescent tag can be employed to enhance the signal. mdpi.com
Table 4: Spectroscopic Properties of a Related Aminoquinoline
| Property | Value |
|---|---|
| Compound | 5-Aminoisoquinoline (B16527) |
| Absorption Maximum (λmax) | Not explicitly stated, but UV detection is used. mdpi.com |
| Fluorescence Excitation (λex) | 356-377 nm for some isoquinoline derivatives. mdpi.com |
| Fluorescence Emission (λem) | Varies with derivative, often in the 450-500 nm range. mdpi.com |
Note: Specific spectroscopic properties for this compound would need to be experimentally determined.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis in Research Samples
Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures. nih.govresearchgate.netnih.govrestek.com
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. A validated UPLC-MS/MS method for the quantification of the related compound 5-Aminoisoquinoline has been developed. mdpi.com In this method, the precursor ion of the analyte is selected in the first mass spectrometer, fragmented, and a specific product ion is monitored in the second mass spectrometer. This multiple reaction monitoring (MRM) mode provides excellent specificity and allows for quantification even in complex biological matrices. mdpi.com
Table 5: UPLC-MS/MS Parameters for the Analysis of 5-Aminoisoquinoline
| Parameter | Value |
|---|---|
| Column | Acquity CSH C18 (2.1 x 100 mm; 1.7 µm) |
| Mobile Phase | 10 mM Ammonium (B1175870) acetate (B1210297) and Acetonitrile (35:65; v/v) |
| Flow Rate | 0.3 mL/min |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | 145.0 |
| Product Ions (m/z) | 91.0, 117.4 |
| Linearity Range | 1.0 to 666 ng/mL |
Source: Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS. mdpi.com
GC-MS/MS offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS, particularly for the analysis of trace-level impurities in complex matrices. youtube.com By using multiple reaction monitoring, co-eluting interferences can be minimized, leading to more accurate quantification of target analytes. This technique would be particularly valuable for the analysis of derivatized this compound and its impurities in challenging research samples.
Future Directions and Emerging Research Avenues for 5 Amino 3 Chloroisoquinoline Hydrochloride
Exploration of Novel and Highly Efficient Synthetic Pathways for Enhanced Scalability
The advancement of isoquinoline-based compounds in therapeutic and research applications is intrinsically linked to the efficiency and scalability of their synthesis. While classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions have been foundational, future efforts will likely focus on more modern, efficient, and versatile synthetic strategies. acs.orgnih.gov The development of libraries of substituted isoquinolines is crucial for structure-activity relationship (SAR) studies, and this requires rapid and practical synthetic routes. acs.org
Future research will likely prioritize the following:
Metal-Catalyzed Cross-Coupling Reactions: The use of catalysts, such as ruthenium (II) for oxidative annulation, offers an efficient pathway to highly substituted isoquinolines under relatively mild conditions. rsc.org Similarly, palladium and copper-catalyzed reactions can be employed to construct the isoquinoline (B145761) core from readily available starting materials. organic-chemistry.org These methods provide a high degree of control over regioselectivity and functional group tolerance, which is essential for creating diverse analogues of 5-Amino-3-chloroisoquinoline hydrochloride.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times significantly for isoquinoline synthesis, including variants of the Bischler-Napieralski reaction. acs.orgnih.gov This technology can enhance the efficiency of producing compound libraries for high-throughput screening.
Domino and One-Pot Reactions: Multi-component and domino reaction strategies, where several bonds are formed in a single operation, represent a highly convergent approach to complex molecules. harvard.edunih.gov For instance, a gold(III)-mediated domino reaction has been used to synthesize 1-aminoisoquinoline (B73089) derivatives under mild conditions. organic-chemistry.org Developing such a process for this compound could drastically improve manufacturing efficiency and reduce waste.
Flow Chemistry: For enhanced scalability and safety, continuous flow chemistry offers a promising alternative to traditional batch processing. This approach allows for precise control over reaction parameters, leading to higher yields and purity, which are critical for the large-scale production required for clinical development.
| Synthetic Strategy | Key Advantages | Potential Application for 5-Amino-3-chloroisoquinoline HCl | Relevant Findings |
| Metal-Catalysis | High efficiency, broad substrate scope, regioselectivity. rsc.org | Introduction of diverse functional groups at various positions. | Ru(II)-catalyzed oxidative annulation allows for the synthesis of highly substituted isoquinolines in one hour. rsc.org |
| Microwave-Assisted | Rapid reaction times, improved yields. acs.orgnih.gov | Accelerated library synthesis for SAR studies. | Microwave-assisted Bischler-Napieralski reactions facilitate rapid cyclization. acs.orgnih.gov |
| Domino Reactions | High atom economy, reduced workup steps, convergent assembly. harvard.edu | Efficient construction of the core isoquinoline scaffold from multiple components in one pot. | A versatile method allows for the assembly of highly substituted isoquinolines from as many as four components in a single operation. harvard.edu |
Integration of Machine Learning and Artificial Intelligence for De Novo Design and Activity Prediction of Isoquinoline Analogues
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. eurekalert.orgyoutube.com For isoquinoline analogues, these computational tools can be applied to predict biological activity, optimize properties, and generate novel chemical entities with desired characteristics.
De Novo Design: Generative AI models, including chemical language models and variational autoencoders, can design novel molecular structures from scratch. youtube.comucl.ac.uk By training these models on known bioactive molecules, including existing isoquinoline kinase inhibitors, it is possible to generate new analogues of this compound that are optimized for potency and selectivity against a specific target. eurekalert.org For example, Insilico Medicine's Pharma.AI platform has successfully designed novel inhibitor series for targets like HPK1. eurekalert.org
Activity and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of new compounds based on their chemical structures. cas.orgresearchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. cas.org AI-based tools can predict not only potency (e.g., IC50 values) but also crucial ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles. eurekalert.org
Target-Focused Libraries: AI can guide the creation of focused libraries of compounds. Instead of synthesizing random variations, ML models can suggest specific modifications to the this compound scaffold that are most likely to improve binding to a target of interest, such as a particular protein kinase. nih.govnih.gov
| AI/ML Application | Description | Impact on Isoquinoline Research |
| Generative Models | AI algorithms that create new data (e.g., molecular structures) based on patterns learned from a training set. youtube.combiorxiv.org | Design of novel isoquinoline analogues with optimized properties for specific biological targets. |
| QSAR Modeling | Computational models that correlate chemical structure with biological activity. cas.org | Prediction of the potency and selectivity of new derivatives before synthesis, enabling rational design. |
| Predictive ADMET | AI tools to forecast the absorption, distribution, metabolism, excretion, and toxicity of drug candidates. eurekalert.org | Early-stage filtering of compounds with poor pharmacokinetic or safety profiles. |
Identification of Undiscovered Biological Targets and Signaling Pathways Responsive to Isoquinoline Derivatives
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov While many isoquinoline alkaloids have been studied, the specific targets of novel synthetic derivatives like this compound are often unknown. nih.govrsc.org Future research will focus on identifying these targets to understand the compound's mechanism of action and therapeutic potential.
Phenotypic Screening and Target Deconvolution: A common approach is to first identify a biological effect (a phenotype) in cells or organisms and then work backward to identify the molecular target responsible. Techniques like thermal proteome profiling (TPP) and chemical proteomics can identify which proteins in a cell directly bind to the compound.
Pathway Analysis: Once a target is identified, researchers can explore its role in broader biological networks. Databases like the KEGG PATHWAY database can provide maps of signaling cascades, such as the MAPK signaling pathway, which is known to be modulated by some isoquinoline alkaloids. genome.jpfrontiersin.org Transcriptomic and metabolomic analyses can reveal how treatment with an isoquinoline derivative alters gene expression and metabolic processes, providing clues about the affected pathways. mdpi.com
Known Isoquinoline Targets as Starting Points: The diverse activities of known isoquinoline compounds suggest potential target classes for new derivatives. These include protein kinases (e.g., HER2, ROCK1), G protein-coupled receptors, and enzymes involved in neurotransmission like monoamine oxidase (MAO). researchgate.netnih.govnih.gov For example, benzothiazole-isoquinoline derivatives have been specifically evaluated for their inhibitory activity against MAO-B and butyrylcholinesterase (BuChE). nih.gov
Development of Advanced Methodologies for Mechanistic Elucidation at the Atomic and Molecular Level
Understanding precisely how a molecule like this compound interacts with its biological target is crucial for rational drug design. This requires a suite of advanced analytical and computational techniques to probe these interactions at a high resolution.
High-Resolution Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level snapshots of a compound bound to its protein target. This information is invaluable for understanding the specific amino acid residues involved in binding and for designing more potent and selective analogues.
Biophysical Interaction Analysis: A range of biophysical methods can quantify the binding affinity and kinetics of a drug-target interaction. These include:
Surface Plasmon Resonance (SPR): Measures real-time binding and dissociation.
Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding (enthalpy and entropy).
Thermal Shift Assays (TSA): A high-throughput method to screen for ligands that stabilize a protein. mdpi.comnih.gov
Computational Modeling and Simulation: Molecular docking can predict the binding pose of a ligand within a protein's active site. researchgate.net Following docking, molecular dynamics (MD) simulations can model the dynamic behavior of the drug-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. researchgate.net
Advanced Mass Spectrometry: Mass spectrometry (MS) is a powerful tool for confirming the identity of a compound and its metabolites. biointron.com Techniques like hydrogen-deuterium exchange MS (HDX-MS) can also be used to map the regions of a protein that become protected from solvent upon ligand binding, thereby identifying the binding site.
| Methodology | Information Gained | Relevance for Mechanistic Studies |
| X-ray Crystallography / Cryo-EM | Atomic-resolution 3D structure of the drug-target complex. | Reveals precise binding mode and key molecular interactions. |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association/dissociation rates (kon/koff). | Quantifies the strength and kinetics of the interaction in real-time. |
| Molecular Dynamics (MD) Simulation | Dynamic behavior and stability of the drug-target complex over time. researchgate.net | Provides insights into conformational changes and the stability of binding poses. |
| Thermal Shift Assay (TSA) | Changes in protein thermal stability upon ligand binding. mdpi.com | Used for high-throughput screening to identify binding partners. |
Potential for this compound in Chemical Biology Tool Development
Beyond its potential as a therapeutic agent, the this compound scaffold is a valuable starting point for the development of chemical biology tools. These tools are designed to probe biological systems, helping to elucidate protein function and signaling pathways.
Chemical Probes: A potent and selective inhibitor derived from this scaffold can be used as a chemical probe to study the physiological role of its target protein. By adding the probe to cells or organisms, researchers can observe the functional consequences of inhibiting that specific protein.
Fluorescently Labeled Analogues: The synthesis of fluorescent isoquinoline derivatives has been reported. mdpi.com By attaching a fluorescent tag to the this compound core, researchers can create probes for use in fluorescence microscopy and flow cytometry. These tools would allow for the visualization of the compound's distribution within cells and could be used to track the localization of its target protein.
Affinity-Based Probes: The scaffold can be modified with a reactive group or a biotin (B1667282) tag for use in affinity-based protein profiling (ABPP). This technique uses the probe to covalently label or pull down its protein target from a complex biological sample, enabling target identification and validation.
Building Blocks for PROTACs and Molecular Glues: The increasing interest in targeted protein degradation offers another avenue. A derivative of this compound that binds to a specific protein of interest could be incorporated as the "warhead" in a Proteolysis-Targeting Chimera (PROTAC), a molecule designed to hijack the cell's degradation machinery to destroy a target protein.
The development of such tools relies heavily on the versatile synthetic chemistry discussed in section 9.1 and the detailed mechanistic understanding from section 9.4, creating a synergistic loop where drug discovery and tool development inform and accelerate each other.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 5-Amino-3-chloroisoquinoline hydrochloride?
Methodological Answer:
Synthesis typically involves cyclization reactions of substituted isoquinoline precursors under acidic conditions. For example, chlorination at the 3-position can be achieved via electrophilic substitution using reagents like POCl₃ or SOCl₂. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) is recommended to isolate high-purity product . Characterization should include:
- 1H/13C NMR to confirm substitution patterns and aromatic proton environments.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% is typical for pharmacological applications) .
- Elemental analysis to verify stoichiometry of the hydrochloride salt .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .
- Spill Management : Neutralize acidic residues with sodium bicarbonate, then collect contaminated material in sealed containers for hazardous waste disposal .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
Advanced: How can researchers optimize reaction conditions for incorporating this compound into heterocyclic scaffolds?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution at the 3-chloro position. Monitor reaction progress via TLC (silica gel, UV detection) .
- Catalyst Selection : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may require ligand optimization (e.g., XPhos) to improve yields of fused heterocycles .
- Kinetic Studies : Use in-situ FTIR or LC-MS to identify intermediates and adjust temperature/pH for regioselective outcomes .
Advanced: How should researchers analyze stability and degradation pathways under varying pH conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS (ESI+ mode) to identify hydrolyzed or oxidized derivatives .
- pH-Dependent Studies : Prepare buffered solutions (pH 1–13) and monitor decomposition rates using UV-Vis spectroscopy (λ = 270–300 nm for isoquinoline derivatives) .
- Mechanistic Insights : Computational modeling (DFT) can predict electron-deficient sites prone to nucleophilic attack, guiding formulation strategies .
Data Contradictions: How to resolve discrepancies in reported physical properties (e.g., melting point, solubility)?
Methodological Answer:
- Purity Verification : Re-crystallize the compound and compare DSC thermograms with literature data. Impurities can depress melting points by 10–20°C .
- Solubility Profiling : Use shake-flask method in phosphate-buffered saline (PBS) at 25°C. Centrifuge and quantify supernatant via HPLC to avoid subjective visual assessments .
- Inter-Lab Validation : Collaborate with independent labs to replicate measurements under standardized conditions (e.g., ICH guidelines) .
Advanced: What strategies are effective for scaling up synthesis without compromising yield?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline NMR or Raman spectroscopy to monitor critical parameters (e.g., chloride ion concentration) during large-scale reactions .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, stoichiometry) and identify interactions affecting yield .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve safety and scalability .
Mechanistic Studies: How to investigate the role of the 3-chloro substituent in biological activity?
Methodological Answer:
- SAR Analysis : Synthesize analogs (e.g., 3-fluoro, 3-bromo) and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., PARP-1) to map halogen-bonding interactions at the active site .
- Computational Docking : Use Schrödinger Suite or AutoDock to simulate binding affinities and validate experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
